molecular formula C48H28O30 B1257213 Terchebulin CAS No. 132854-40-1

Terchebulin

Cat. No. B1257213
M. Wt: 1084.7 g/mol
InChI Key: XLTUFSWXCLUYIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of terchebulin involves complex biochemical pathways, primarily governed by enzymes known as terpene synthases. These enzymes facilitate the formation of the terpene backbone through the cyclization of geranyl pyrophosphate (GPP) precursors into diverse terpene structures. The process is intricately regulated, involving large gene families that contribute to the terpene's structural diversity and its biological roles. For instance, terpene synthases are characterized by their ability to produce multiple products through their catalytic action, highlighting the biochemical versatility central to terchebulin's synthesis (Tholl, 2006).

Molecular Structure Analysis

Terchebulin's molecular structure is distinguished by its ellagitannin framework, incorporating a unique tetraphenylcarboxylic acid (terchebulic acid) moiety. This structure is a result of oxidative carbon-oxygen coupling of adjacent flavogallonic acid and gallic acid esters, showcasing a significant chemical innovation within natural product synthesis. Such structural characteristics not only define its chemical reactivity but also its interaction with biological systems (Lin et al., 1990).

Scientific Research Applications

Anti-Acne Activity

Terchebulin, a compound isolated from Terminalia laxiflora, has been studied for its potential in treating acne. It exhibits antibacterial activity against Propionibacterium acnes, a bacteria implicated in acne formation. Terchebulin showed a minimum inhibitory concentration (MIC) of 125 µg/ml and minimum bactericidal concentration (MBC) of 250 µg/ml. Additionally, it demonstrated significant DPPH radical scavenging activities, suggesting its potential as an anti-acne agent (Muddathir, Yamauchi, & Mitsunaga, 2013).

Applications in Traditional Medicine

Terchebulin is also noted in traditional medicine, particularly in the fruit of Terminalia chebula Retz. High-performance liquid chromatography (HPLC) and capillary electrophoresis have been used to determine the presence of terchebulin among other components in Terminalia chebula. This fruit is often used in traditional medicinal practices, and the presence of terchebulin contributes to its therapeutic properties (Juang, Sheu, & Lin, 2004).

Safety And Hazards

A safety assay investigated the toxic effects of T. chebula via in vitro and in vivo along with acute and chronic toxicity tests, which found no adverse reactions and changes in biochemical, morphological and parameters caused by T. chebula (up to 1000 mg/kg body weight dose) .

Future Directions

The current review on T. chebula, which contains Terchebulin, suggests that further studies are expected to investigate the pharmacological potentials and chemical compositions of T. chebula . Improving the extraction and purification technology of tannins from genus Terminalia is an urgent problem to be solved .

properties

IUPAC Name

4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H28O30/c49-12-1-7-18(30(58)25(12)53)19-8(2-13(50)26(54)31(19)59)45(67)78-41-40(77-44(7)66)37-17(73-48(41)70)6-71-42(64)11-4-15(52)28(56)34(62)36(11)72-16-5-10-21-23-24(47(69)76-38(21)29(16)57)22(33(61)35(63)39(23)75-46(10)68)20-9(43(65)74-37)3-14(51)27(55)32(20)60/h1-5,17,37,40-41,48-63,70H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTUFSWXCLUYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2O)OC2=C(C(=C(C=C2C(=O)O1)O)O)O)C(=O)O8)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terchebulin

Citations

For This Compound
409
Citations
T Lin, G NONAKA, I NISHIOKA, F HO - Chemical and pharmaceutical …, 1990 - jstage.jst.go.jp
A chemical examination of mylobalans (the fruits of Terminalia chebula RETZ., Combretaceae) has led to the isolation and characterization of punicalagin (1), terflavin A (2) and a new …
Number of citations: 70 www.jstage.jst.go.jp
AM Muddathir, K Yamauchi… - Journal of wood …, 2013 - jwoodscience.springeropen.com
… terchebulin showed the best DPPH radical scavenging activities, IC 50 4.86 and 4.90 μM, respectively. This study demonstrated that terchebulin … that inhibitory level of terchebulin is less …
Number of citations: 30 jwoodscience.springeropen.com
EAM Mohieldin, AM Muddathir… - BMC …, 2017 - bmccomplementmedtherapies …
… flavogalonic acid dilactone and terchebulin as bioactive compounds. … and terchebulin were isolated from C. hartmannianium bark for the first time in this study. Because of terchebulin …
P Fyhrquist, E Salih, R Hiltunen, H Vuorela… - Planta …, 2014 - thieme-connect.com
… sambesiaca contain the ellagitannins corilagin, terchebulin and its isomer along with … kaiserana contain punicalin, punicalagin and its isomer as well as terchebulin, castalagin and …
Number of citations: 5 www.thieme-connect.com
EYA Salih, P Fyhrquist, RVK Hiltunen… - … Annual Meeting of …, 2014 - researchportal.helsinki.fi
… sambesiaca contain the ellagitannins corilagin, terchebulin and its isomer along with … kaiserana contain punicalin, punicalagin and its isomer as well as terchebulin, castalagin and …
Number of citations: 0 researchportal.helsinki.fi
Y Miyasaki, JD Rabenstein, J Rhea, ML Crouch… - PloS one, 2013 - journals.plos.org
… Terchebulin, chebulagic acid and corilagin in Terminalia … nature of growth inhibition with terchebulin, chebulagic acid and corilagin … acid, corilagin or terchebulin did not produce synergy …
Number of citations: 118 journals.plos.org
O Silva, ET Gomes, JL Wolfender, A Marston… - Pharmaceutical …, 2000 - Springer
… Previously, mass spectra of punicalagin and terchebulin were obtained by FAB-MS in the negative … for the determination of the structure of terchebulin. Determination of the antibacterial …
Number of citations: 58 link.springer.com
O Silva, S Viegas, C de Mello-Sampayo, MJP Costa… - Fitoterapia, 2012 - Elsevier
… The main compounds of Tmr and of Tmr-3 were the ellagitannins terchebulin and punicalagin. These compounds can be considered as markers of T. macroptera root active extracts …
Number of citations: 55 www.sciencedirect.com
P Fyhrquist, R Hiltunen, R Julkunen-Tiitto - Planta Medica, 2013 - thieme-connect.com
… sambesiaca contain moderate concentrations of corilagin, high concentrations of terchebulin … kaiserana roots is rich in punicalin, terchebulin, punicalagin and ellagic acid rhamnoside. …
Number of citations: 1 www.thieme-connect.com
A Kamboj, D Verma, D Sharma, K Pant… - … Journal of Recent …, 2020 - researchgate.net
Polycystic ovary syndrome (PCOS) is one of the which has affected reproductive-age women, it is characterized by hyperinsulinemia, hyperandrogenism, menstrual irregularities, and …
Number of citations: 1 www.researchgate.net

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